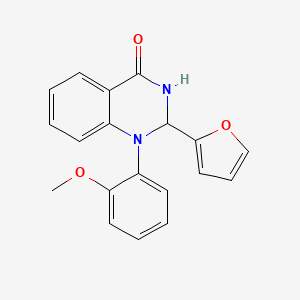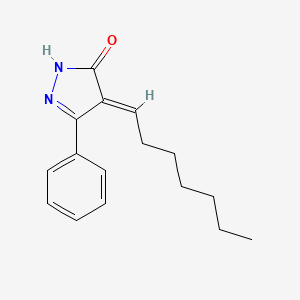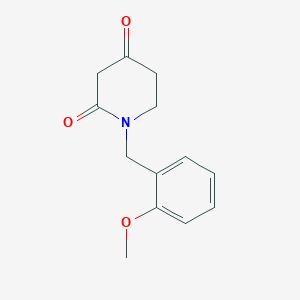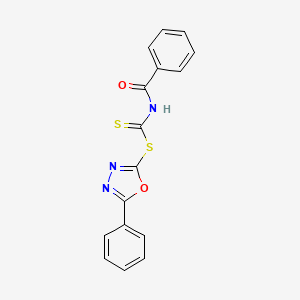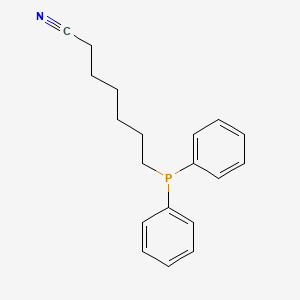![molecular formula C8H6O7 B12905090 Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate is a complex organic compound with the molecular formula C8H6O7 and a molecular weight of 214.13 g/mol . This compound belongs to the class of other aliphatic heterocyclic compounds and is characterized by its unique structure, which includes a furan ring fused with a hexahydrofuro[3,4-b]furan moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate typically involves a multi-step process. One common method includes the sequential [4+2] cycloaddition (Diels-Alder reaction) between a furan ring and an acrylate derivative, followed by a [3+2] cycloaddition (Huisgen reaction) between the resulting oxanorbornene and an organic azide to form a triazoline ring . The reaction conditions often involve the use of sonication and computational methods such as Density Functional Theory (DFT) to optimize the reaction pathway .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and mechanochemical studies.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.
Industry: It can be used in the production of specialized polymers and materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate involves its interaction with molecular targets through its reactive functional groups. The compound can undergo cycloaddition reactions, which are facilitated by its unique structure. These reactions can lead to the formation of new chemical bonds and the release of small molecules, such as furan, under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isosaccharinic acid-1,4-lactone
- 2-Methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid
- 2,6,9-Trioxaspiro[4.5]decan-10-one
Uniqueness
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate is unique due to its fused furan and hexahydrofuro[3,4-b]furan structure, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it valuable for specific applications in organic synthesis and mechanochemical studies.
Eigenschaften
Molekularformel |
C8H6O7 |
|---|---|
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
[(3aS,6aS)-2,4,6-trioxo-3,6a-dihydrofuro[2,3-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C8H6O7/c1-3(9)15-8-2-4(10)13-5(8)6(11)14-7(8)12/h5H,2H2,1H3/t5-,8+/m1/s1 |
InChI-Schlüssel |
VNBQVXLZARCHMW-XRGYYRRGSA-N |
Isomerische SMILES |
CC(=O)O[C@@]12CC(=O)O[C@@H]1C(=O)OC2=O |
Kanonische SMILES |
CC(=O)OC12CC(=O)OC1C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)
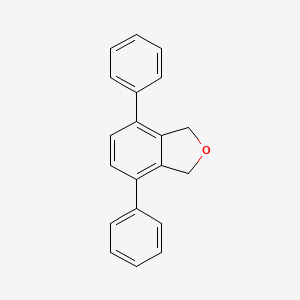

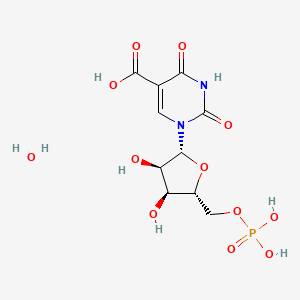
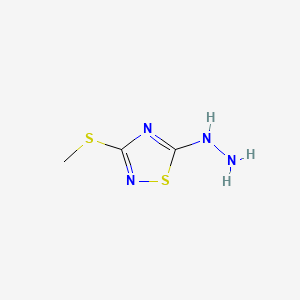
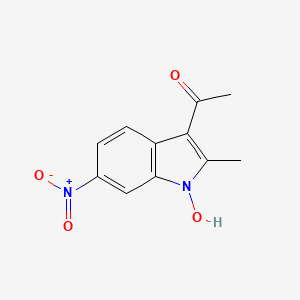
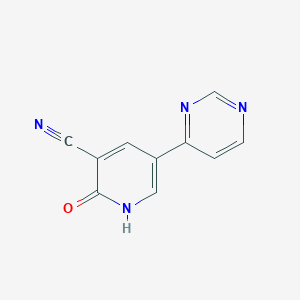
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)
